molecular formula C14H12N2O2 B3021639 (E)-2-(2-Benzylidenehydrazinyl)benzoic acid CAS No. 686267-65-2

(E)-2-(2-Benzylidenehydrazinyl)benzoic acid

Cat. No.: B3021639
CAS No.: 686267-65-2
M. Wt: 240.26 g/mol
InChI Key: JWHPRNIQGLRBPH-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-Benzylidenehydrazinyl)benzoic acid is an organic compound with the molecular formula C14H12N2O2 It is a derivative of benzoic acid, featuring a benzylidenehydrazinyl group attached to the second carbon of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Benzylidenehydrazinyl)benzoic acid typically involves the reaction of 2-hydrazinylbenzoic acid with benzaldehyde. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

2-Hydrazinylbenzoic acid+Benzaldehyde(E)-2-(2-Benzylidenehydrazinyl)benzoic acid\text{2-Hydrazinylbenzoic acid} + \text{Benzaldehyde} \rightarrow \text{this compound} 2-Hydrazinylbenzoic acid+Benzaldehyde→(E)-2-(2-Benzylidenehydrazinyl)benzoic acid

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Benzylidenehydrazinyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The benzylidenehydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylidenehydrazinyl oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidenehydrazinyl compounds.

Scientific Research Applications

(E)-2-(2-Benzylidenehydrazinyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(2-Benzylidenehydrazinyl)benzoic acid involves its interaction with specific molecular targets. The benzylidenehydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylbenzoic acid: A precursor in the synthesis of (E)-2-(2-Benzylidenehydrazinyl)benzoic acid.

    Benzaldehyde: Another precursor used in the synthesis.

    Hydrazones: A class of compounds with similar structural features.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable hydrazone linkages and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[(2E)-2-benzylidenehydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(18)12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,(H,17,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHPRNIQGLRBPH-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4036-59-3
Record name MLS002638085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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